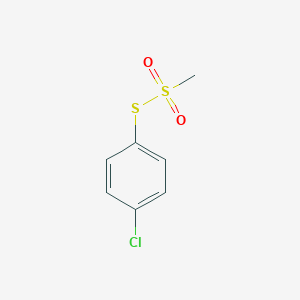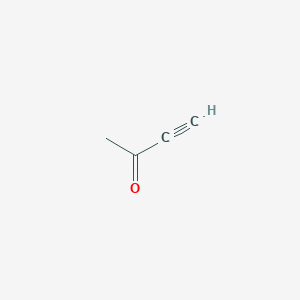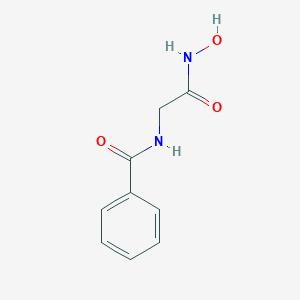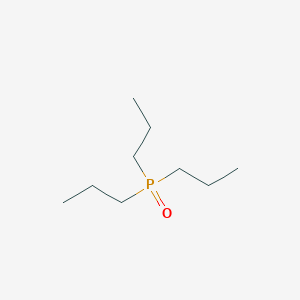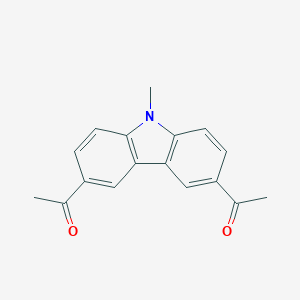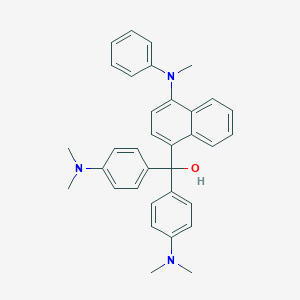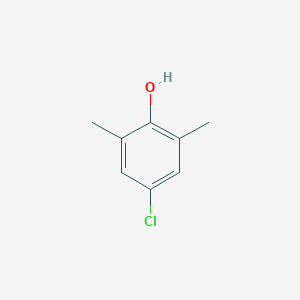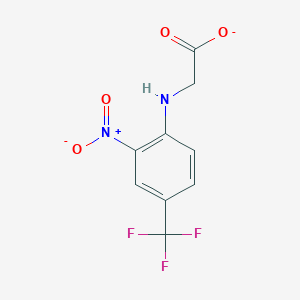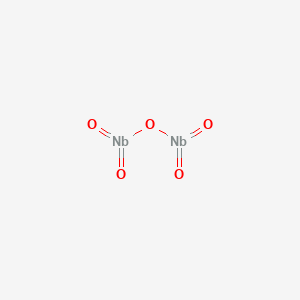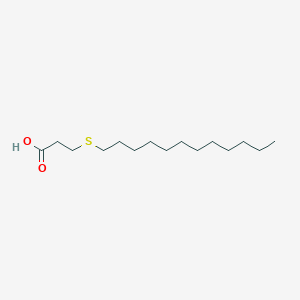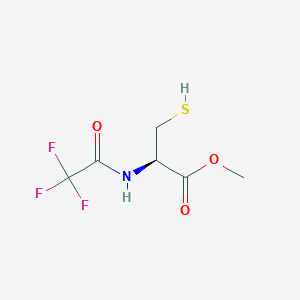![molecular formula C18H16N2Se2 B074030 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole CAS No. 1160-39-0](/img/structure/B74030.png)
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole, also known as MMID, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMID is a derivative of indole, a naturally occurring compound found in many plants and animals. MMID has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole is not fully understood, but it is believed to involve the activation of the Keap1-Nrf2 pathway. This pathway plays a critical role in regulating cellular responses to oxidative stress and inflammation. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to activate Nrf2, which leads to the upregulation of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to decrease the production of reactive oxygen species and inflammatory cytokines. In animal studies, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its potential as a fluorescent probe. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have fluorescence properties, which makes it useful in bioimaging applications. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. One limitation of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole. One area of interest is its potential as a chemopreventive agent. Further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have potential as a fluorescent probe in bioimaging applications. Future research could focus on optimizing its fluorescent properties for use in different imaging techniques. Finally, more studies are needed to fully understand the mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been achieved using several methods. One of the most common methods involves the reaction of 1-methylindole with diselenide in the presence of a catalyst. Another method involves the reaction of 1-methylindole with a selenium reagent, followed by the addition of an electrophile. The yield of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole varies depending on the method used, but it is typically in the range of 30-50%.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has also been studied for its potential as a chemopreventive agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential as a fluorescent probe in bioimaging applications.
Eigenschaften
CAS-Nummer |
1160-39-0 |
|---|---|
Produktname |
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
Molekularformel |
C18H16N2Se2 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
1-methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
InChI |
InChI=1S/C18H16N2Se2/c1-19-11-17(13-7-3-5-9-15(13)19)21-22-18-12-20(2)16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
InChI-Schlüssel |
DOWRVEDXCBXBQA-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
Synonyme |
Bis(1-methyl-1H-indol-3-yl) perselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




